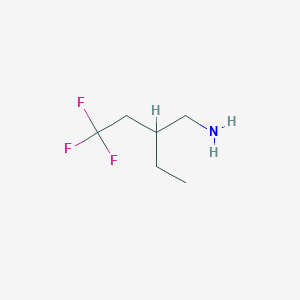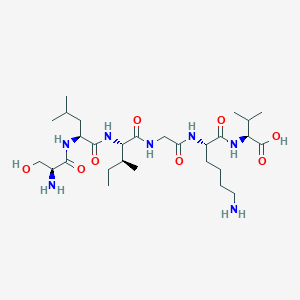
Ser-Leu-Ile-Gly-Lys-Val
Descripción general
Descripción
The compound “Ser-Leu-Ile-Gly-Lys-Val” is a peptide composed of six amino acids: serine, leucine, isoleucine, glycine, lysine, and valine Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Ser-Leu-Ile-Gly-Lys-Val” typically involves solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid is anchored to an insoluble resin, and subsequent amino acids are added sequentially. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated by coupling the amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or OxymaPure .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. After synthesis, the peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Peptides like “Ser-Leu-Ile-Gly-Lys-Val” can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds in cysteine-containing peptides.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups of the peptide backbone.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used to oxidize methionine or cysteine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with activated carboxyl groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids present in the peptide. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, peptides like “Ser-Leu-Ile-Gly-Lys-Val” are used as model compounds to study peptide synthesis, folding, and interactions. They serve as building blocks for designing larger proteins and studying protein-protein interactions .
Biology
In biological research, this peptide sequence can be used to investigate cellular signaling pathways, protein-protein interactions, and enzyme-substrate relationships. It can also serve as a substrate for studying proteolytic enzymes .
Medicine
In medicine, peptides are explored for their therapeutic potential. The sequence “this compound” may be used in drug development, particularly in designing peptide-based drugs that target specific receptors or enzymes .
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of materials, such as improving the biocompatibility of medical implants or the stability of food products .
Mecanismo De Acción
The mechanism of action of “Ser-Leu-Ile-Gly-Lys-Val” depends on its specific biological context. For instance, it can act as a ligand for proteinase-activated receptors (PARs), which are involved in various cellular processes. Upon binding to PARs, the peptide can trigger intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Ala-Gly-His-Lys: Another peptide sequence used in studying protein structure and function.
Gly-Ser-Leu: A shorter peptide sequence that can be used to study peptide cleavage and degradation.
Uniqueness
The uniqueness of “Ser-Leu-Ile-Gly-Lys-Val” lies in its specific sequence and the resulting biological activity. The presence of lysine and valine residues can influence its interaction with receptors and enzymes, making it distinct from other peptides .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQVODZUQIATFS-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


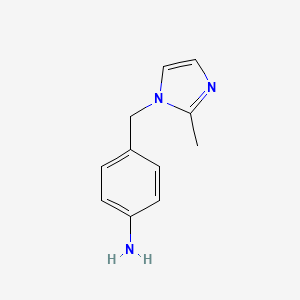


![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)
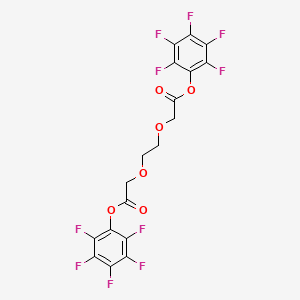

![[1-(4-chlorophenyl)piperidin-3-yl]methanol](/img/structure/B1353980.png)
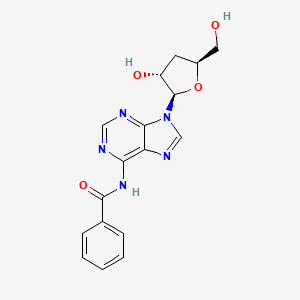
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)

